4-(4-Bromo-2-fluorophenyl)butanamide

Purity Procurement Quality Control

Medicinal chemistry teams pursuing CNS-penetrant leads often encounter building blocks with suboptimal lipophilicity or unreliable cross-coupling reactivity, forcing costly re-optimization of synthetic routes. 4-(4-Bromo-2-fluorophenyl)butanamide (CAS 1345471-73-9) directly addresses this bottleneck. • 97% purity grade minimizes catalyst-poisoning impurities, ensuring high-yield Suzuki and Buchwald couplings at the aryl bromide site. • XLogP3 of 2.2 and the 2-fluoro substituent together deliver a CNS-optimal physicochemical profile with enhanced metabolic stability. • The butanamide chain serves as a directing group for C-H activation, while ortho-fluorine deactivation favors selective meta-functionalization-a regioselectivity advantage over des-fluoro or chloro analogs. • -20 °C cold-chain storage preserves integrity for multi-year screening library use.

Molecular Formula C10H11BrFNO
Molecular Weight 260.106
CAS No. 1345471-73-9
Cat. No. B567409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-fluorophenyl)butanamide
CAS1345471-73-9
Synonyms4-(4-Bromo-2-fluorophenyl)butanamide
Molecular FormulaC10H11BrFNO
Molecular Weight260.106
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CCCC(=O)N
InChIInChI=1S/C10H11BrFNO/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H2,13,14)
InChIKeyXMXAVENXBUWLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-2-fluorophenyl)butanamide: Chemical Identity & Procurement Baseline


4-(4-Bromo-2-fluorophenyl)butanamide (CAS 1345471-73-9) is a halogenated phenylbutanamide with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.10 g/mol [1]. The compound features a butanamide chain linked para to a phenyl ring that carries bromine at the 4‑position and fluorine at the 2‑position, yielding a distinct electronic and steric profile. It is primarily employed as a building block or intermediate in medicinal chemistry and organic synthesis, where the bromine atom serves as a versatile cross‑coupling handle and the fluorine atom modulates ring electronics and metabolic stability [1].

Role Halogenated building block Intermediate for med chem and organic synthesis
Key handles C–Br for cross-coupling; 2‑F modulates electronics Supports Suzuki, Buchwald, and C–H activation workflows
Selection basis Supplier purity and storage condition Review vendor COA and cold‑chain availability

4-(4-Bromo-2-fluorophenyl)butanamide: Why It’s Irreplaceable


Closely related halogenated phenylbutanamides differ in the identity and position of the halogen substituents (e.g., 4‑Br vs. 4‑Cl, or the presence/absence of 2‑F). These seemingly small changes produce measurable differences in lipophilicity, hydrogen‑bonding capacity, and cross‑coupling reactivity that directly impact synthetic utility and biological performance. As a result, substituting 4-(4‑bromo‑2‑fluorophenyl)butanamide with a des‑fluoro or chloro analog frequently leads to altered reaction yields, purification outcomes, or structure‑activity profiles, making a head‑to‑head evaluation essential before any procurement decision [1].

Br
Chloro analog reactivity mismatch
Replacing Br with Cl can reduce oxidative‑addition rates by 10–100×, risking lower yields and extended reaction times in Pd‑catalyzed steps.
F
Des‑fluoro analog lipophilicity shift
Removing the 2‑F substituent may increase lipophilicity (estimated logP shift ~0.4), altering CNS penetration profile and purification behavior.
°C
Ambient‑storage lot may compromise integrity
Material stored at ambient temperature may degrade more rapidly; cold‑chain supply is preferred for multi‑year banking and assay reproducibility.

4-(4-Bromo-2-fluorophenyl)butanamide: Quantitative Evidence


Commercial Purity Advantage

When sourced from a major supplier, 4-(4-bromo-2-fluorophenyl)butanamide is available at 97% purity . This is notably higher than the 95% minimum purity commonly offered by other vendors for this compound . The 2‑percentage‑point improvement reduces the mass of impurities by 40% (from 5% to 3%), thereby decreasing the chromatographic purification required before use in sensitive reactions such as palladium‑catalyzed cross‑couplings that are susceptible to catalyst poisoning.

Commercial purity
Head-to-head
97% vs. 95% (target vs. comparator)
40% relative impurity reduction supports less pre‑reaction purification
Vendor COA context; verify batch‑specific purity
Purity Procurement Quality Control

Cold-Chain Storage Preserves Integrity

Vendor specifications diverge on recommended storage: one supplier advises storage at –20 °C for maximum product recovery , whereas another suggests long‑term storage in a cool, dry place without explicit temperature control . This discrepancy indicates that the compound may undergo slow degradation under ambient conditions. For laboratories requiring multi‑year compoundbanking or sensitive biological assays, the –20 °C protocol is the more conservative choice to preserve purity and mass.

Storage stability
Head-to-head
–20 °C vs. ambient (cool, dry place)
Cryogenic protocol may preserve purity during multi‑year storage
Quantitative degradation rates not reported; assess for long‑term banking
Stability Storage Compound Integrity

Optimal Lipophilicity for CNS Penetration

The computed XLogP3 of 4-(4-bromo-2-fluorophenyl)butanamide is 2.2 [1]. This value falls within the optimum range (logP 2–3) associated with favorable blood‑brain barrier permeability while avoiding the excessive hydrophobicity (logP > 4) that often leads to poor solubility and promiscuous target binding. In contrast, the des‑fluoro, 4‑bromophenyl analog is expected to be more lipophilic (computed logP ~2.6), and the chloro‑fluoro analog may be less lipophilic (computed logP ~1.9), placing the target compound at a balanced position that may be preferred for CNS‑oriented medicinal chemistry projects.

CNS lipophilicity fit
Class-level
XLogP3 = 2.2
Reported to fall within the range associated with favorable BBB permeability
Computed value; comparator logP estimates are class‑level analogies
Lipophilicity Drug Design CNS Penetration

Cross-Coupling Reactivity Advantage

The para‑bromine substituent provides superior reactivity in Suzuki‑Miyaura, Buchwald‑Hartwig, and related cross‑coupling reactions compared to the chloro analog. Literature precedence for aryl bromides shows typical oxidative‑addition rates 10–100 times faster than those of the corresponding aryl chlorides under identical palladium(0) catalysis [1]. This kinetic advantage translates into higher yields and shorter reaction times, making the bromo–fluoro combination a more efficient building block for library synthesis than the corresponding chloro–fluoro analog.

Cross‑coupling rate
Class-level
Aryl‑Br reacts ~10–100× faster than aryl‑Cl
Supports higher‑yielding Pd‑catalyzed library synthesis workflows
Inferred from general aryl halide reactivity series; direct comparator data not available
Cross-Coupling Synthetic Chemistry C–C Bond Formation

4-(4-Bromo-2-fluorophenyl)butanamide: Application Scenarios


Palladium Cross-Coupling Library Synthesis

The bromine atom provides a highly reliable entry point for Suzuki or Buchwald couplings, allowing rapid diversification of the phenyl ring. The 97% purity grade (Section 3, Evidence 1) minimizes catalyst‑poisoning impurities, while the high intrinsic reactivity of the aryl bromide (Section 3, Evidence 4) supports shorter cycle times in parallel synthesis .

CNS-Focused Lead Optimization

With a computed XLogP3 of 2.2 (Section 3, Evidence 3), the compound sits in the physicochemical sweet spot for CNS penetration. The fluorine atom further contributes to metabolic stability, making this building block particularly suitable for generating analogs of CNS‑active leads without the need for extensive re‑optimization of lipophilicity [1].

Long-Term Compound Banking & Reference Standards

For academic or industrial screening libraries that require multi‑year storage, the –20 °C storage recommendation (Section 3, Evidence 2) is critical. Procuring material from suppliers that ship and store under cold‑chain conditions reduces the risk of degradation, safeguarding both compound integrity and downstream screening data fidelity .

C–H Functionalization via Directing Group

The butanamide moiety can act as a directing group for transition‑metal‑catalyzed C–H activation on the phenyl ring. The ortho‑fluorine substituent electronically deactivates the ring, potentially favoring selective functionalization at the less hindered meta‑position (C5) to the amide chain, a regioselectivity profile that may differ from the des‑fluoro or chloro analogs [1]. This makes the compound a valuable substrate for methodology development.

Application
Selection Property
Validation Focus
Pd cross‑coupling library synthesis
High aryl‑Br reactivity and elevated bulk purity
Verify catalyst‑poisoning impurity profile and coupling yield
CNS‑focused lead optimization
Balanced XLogP3 and fluorine‑modulated electronics
Confirm BBB permeability in model and metabolic stability
Long‑term compound banking
Cold‑chain storage recommendation
Monitor purity over time under –20 °C storage
C–H functionalization methodology
Butanamide directing group with ortho‑F ring deactivation
Assess regioselectivity at C5 vs. des‑fluoro/chloro analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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